

Application Notes and Protocols for the Purification of DMT-on RNA Oligonucleotides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-DMT-rl

Cat. No.: B10854480

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 5'-dimethoxytrityl (DMT)-on RNA oligonucleotides. The "DMT-on" strategy is a widely utilized method in nucleic acid chemistry that leverages the hydrophobic nature of the DMT protecting group to efficiently separate full-length RNA sequences from shorter, "failure" sequences generated during solid-phase synthesis.^{[1][2][3][4][5]} This application note outlines the principles of DMT-on purification, presents comparative data for different purification techniques, and offers detailed experimental protocols for key procedures.

Introduction to DMT-on RNA Purification

During automated solid-phase synthesis of RNA oligonucleotides, a DMT group protects the 5'-hydroxyl of the growing chain. In the final synthesis cycle, this terminal DMT group is intentionally left on the full-length oligonucleotide. This provides a hydrophobic "handle" that is absent in the truncated failure sequences, which are typically capped with a more hydrophilic group like acetic anhydride. This difference in hydrophobicity is the basis for separation using reversed-phase chromatography.

The primary advantage of the DMT-on method is its ability to achieve high purity by effectively removing failure sequences. This is particularly crucial for downstream applications in research, diagnostics, and therapeutics where sequence integrity is paramount. Following purification, the DMT group is removed in a detritylation step, typically under acidic conditions, to yield the final, deprotected RNA oligonucleotide.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on factors such as the length of the oligonucleotide, the required purity, and the scale of the synthesis. Below is a summary of quantitative data from various sources comparing different DMT-on RNA purification techniques.

Purification Method	Product	Crude Purity (%)	Purified Purity (%)	Yield (%)	Reference
Glen-Pak DNA Cartridge	21mer RNA	76.7	97.5	63.5	
Glen-Pak RNA Cartridge	21mer RNA	76.7	98.5	66.5	
Clarity QSP Cartridge	30mer DNA	Not Specified	~68.8	Not Specified	
Glen-Pak Cartridge	30mer DNA	Not Specified	~78.8	Not Specified	
TSKgel Phenyl-3PW HIC Resin	20mer ssDNA	Not Specified	>99	97	

Experimental Protocols

The following sections provide detailed protocols for the key steps in the purification of DMT-on RNA oligonucleotides.

Cleavage and Deprotection of RNA Oligonucleotides

This protocol describes the cleavage of the RNA oligonucleotide from the solid support and the removal of base and phosphate protecting groups.

Materials:

- Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) or other appropriate deprotection solution
- Synthesized RNA oligonucleotide on solid support
- Sealable polypropylene vial
- Heating block or oven

Procedure:

- Transfer the solid support containing the synthesized RNA oligonucleotide to a sealable polypropylene vial.
- Add 1.5 mL of AMA solution to the vial.
- Seal the vial tightly and incubate at 65°C for 10 minutes.
- Allow the vial to cool to room temperature.
- Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Evaporate the solution to dryness using a speed vacuum concentrator or a stream of nitrogen. To preserve the DMT group, avoid excessive heating during this step.

2'-Hydroxyl (Silyl) Group Deprotection

This protocol is for the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) while retaining the 5'-DMT group.

Materials:

- Dried DMT-on RNA oligonucleotide
- Anhydrous Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

- Triethylamine trihydrofluoride (TEA·3HF)
- Heating block
- RNase-free polypropylene tubes

Procedure:

- Dissolve the dried DMT-on RNA oligonucleotide in 115 μL of anhydrous DMSO in an RNase-free polypropylene tube. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.
- Add 60 μL of TEA to the solution and mix gently.
- Add 75 μL of TEA·3HF and mix well.
- Incubate the mixture at 65°C for 2.5 hours.
- Proceed immediately to the purification step.

DMT-on Purification using a Reversed-Phase Cartridge

This protocol provides a general procedure for the purification of DMT-on RNA oligonucleotides using a commercially available reversed-phase cartridge (e.g., Glen-Pak).

Materials:

- Deprotected DMT-on RNA oligonucleotide solution
- Reversed-phase purification cartridge
- Syringe or vacuum manifold
- Acetonitrile (MeCN)
- 100 mM Sodium Acetate (NaOAc) or Triethylammonium Acetate (TEAA)
- Detritylation solution (e.g., 2% Trifluoroacetic Acid (TFA) in water)

- Elution buffer (e.g., 20% Acetonitrile in water)
- Quenching buffer

Procedure:

- Cartridge Preparation:
 - Wash the cartridge with 10 mL of acetonitrile.
 - Equilibrate the cartridge with 10 mL of 100 mM NaOAc or TEAA.
- Sample Loading:
 - Immediately before purification, cool the 2' deprotection reaction mixture and add 1.75 mL of RNA Quenching Buffer.
 - Load the quenched solution onto the prepared cartridge slowly (1-2 drops per second). Collect the flow-through.
- Washing:
 - Wash the cartridge with 10 mL of 100 mM NaOAc or TEAA to remove failure sequences.
 - Wash the cartridge with 10 mL of water to remove salts.
- Detritylation:
 - Slowly pass 10 mL of the detritylation solution through the cartridge. The orange color of the cleaved DMT cation should be visible.
- Elution:
 - Wash the cartridge with 10 mL of water to remove the acid.
 - Elute the purified, detritylated RNA oligonucleotide with 5 mL of elution buffer, collecting 1 mL fractions.
- Analysis and Desalting:

- Analyze the fractions by UV spectrophotometry at 260 nm to identify the fractions containing the RNA.
- Pool the desired fractions and proceed to desalting.

Desalting of Purified RNA Oligonucleotides

This protocol describes the removal of salts from the purified RNA oligonucleotide sample using a desalting column or spin filter.

Materials:

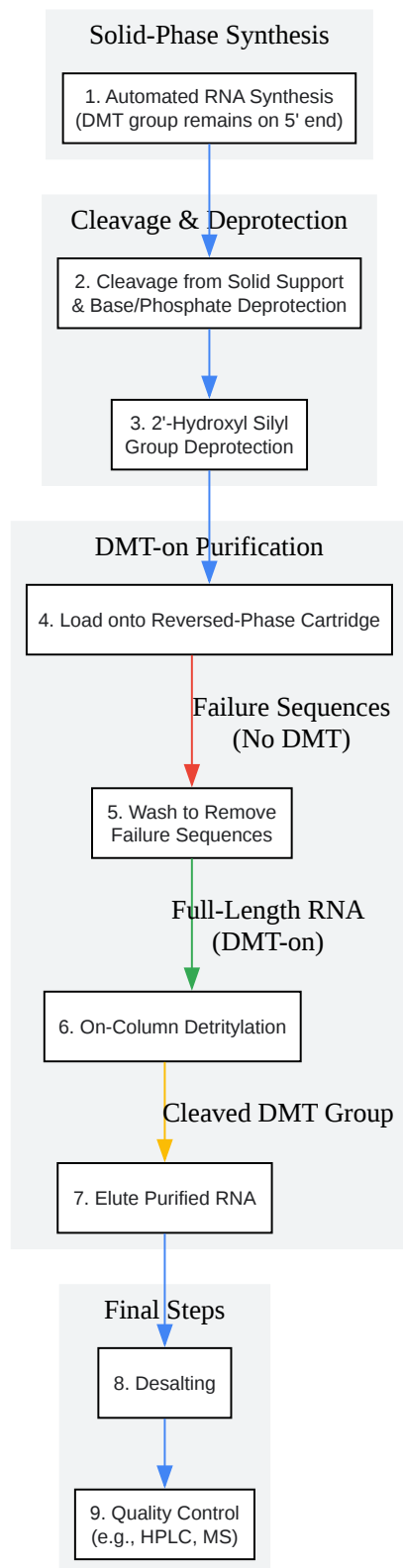
- Purified RNA oligonucleotide solution
- Desalting spin column (e.g., with a 3 kDa or 5 kDa molecular weight cutoff)
- RNase-free water
- Microcentrifuge

Procedure:

- Pre-equilibrate the desalting spin column according to the manufacturer's instructions, typically with RNase-free water.
- Load the purified RNA oligonucleotide sample onto the column.
- Centrifuge at the recommended speed and time (e.g., 15,000 x g for 7-10 minutes).
- Discard the flow-through containing the salts.
- Add RNase-free water to the column and repeat the centrifugation step. This wash step can be repeated 2-3 times for efficient salt removal.
- To recover the desalted oligonucleotide, invert the column into a clean collection tube and centrifuge.
- Quantify the final desalted RNA oligonucleotide by UV absorbance at 260 nm.

Visualizations

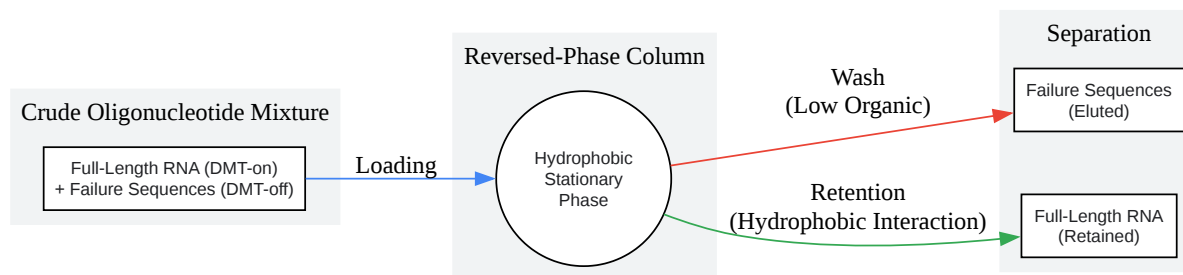
Experimental Workflow for DMT-on RNA Purification



[Click to download full resolution via product page](#)

Caption: Workflow for DMT-on RNA purification.

Principle of DMT-on Reversed-Phase Purification



[Click to download full resolution via product page](#)

Caption: Separation principle of DMT-on purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 4. Oligonucleotide Purification [sigmaaldrich.com]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of DMT-on RNA Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10854480#purification-of-dmt-on-rna-oligonucleotides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com